(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hcl
Description
Properties
Molecular Formula |
C8H7BrClF4N |
|---|---|
Molecular Weight |
308.50 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H6BrF4N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1 |
InChI Key |
UKBUAPVOCSDVNU-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Bromo-2-fluorophenyl Trifluoromethyl Ketone
This approach involves the preparation of the key ketone intermediate, 4-bromo-2-fluorophenyl trifluoromethyl ketone, followed by reductive amination with ammonia or an amine source under catalytic hydrogenation conditions.
-
- Synthesize or procure 4-bromo-2-fluorophenyl trifluoromethyl ketone.
- React with ammonia or ammonium salts in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
- Conduct the reaction under hydrogen atmosphere at controlled temperature and pressure.
- Isolate the amine product, followed by conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.
-
- Straightforward introduction of the amine group.
- High yields and scalability.
- Amenable to stereoselective catalysis if chiral catalysts or auxiliaries are employed.
-
- Requires availability of the ketone intermediate.
- Control of stereochemistry may require chiral catalysts or resolution steps.
Azide Reduction Route
An alternative route employs the synthesis of a trifluoroethyl azide intermediate, such as 4-bromo-2-fluorophenyl-2,2,2-trifluoroethyl azide, which is subsequently reduced to the amine.
-
- Prepare the azide precursor via nucleophilic substitution or diazotransfer methods.
- Reduce the azide to the amine using the Staudinger reaction (phosphine-mediated reduction) or catalytic hydrogenation.
- Isolate the amine and convert to hydrochloride salt.
-
- Minimizes side reactions associated with direct amination.
- Can provide cleaner product profiles.
-
- Handling of azides requires strict safety protocols due to their potential explosiveness.
- Additional synthetic steps compared to reductive amination.
Asymmetric Synthesis and Chiral Resolution
To obtain the (S)-enantiomer specifically, two main strategies are employed:
- Chiral Catalysis: Use of chiral catalysts during reductive amination or other key steps to induce stereoselectivity.
- Chiral Resolution: Separation of racemic mixtures via crystallization with chiral acids or chromatographic methods.
Protection and Spirocyclization Strategies (Related Intermediates)
In complex synthetic sequences, protecting groups such as phenyl carbamates are used to mask amine functionalities during multi-step syntheses involving spirocyclization reactions with halogenated benzyl derivatives. Although these methods are more common in the synthesis of spirocyclic fluorinated amines, they provide insight into handling sensitive intermediates and controlling regioselectivity.
- Data Table: Summary of Key Preparation Parameters
| Methodology | Key Reagents/Conditions | Yield Range (%) | Stereochemical Control | Notes |
|---|---|---|---|---|
| Reductive Amination | 4-Bromo-2-fluorophenyl trifluoromethyl ketone, NH3, Pd/C | 60-85 | Possible with chiral catalysts | Scalable, direct amination |
| Azide Reduction | 4-Bromo-2-fluorophenyl trifluoroethyl azide, PPh3 or H2/Pd | 50-75 | Requires resolution or chiral induction | Safer with proper handling |
| Photoredox Radical Addition | CuCl, bipyridine ligand, visible light, CF3 radical precursors | 40-65 | Limited reports | Emerging method, mild conditions |
| Protection/Spirocyclization | Phenyl carbamate protection, 4-bromo-2-(chloromethyl)-1-iodobenzene, lanthanide salts | Variable | N/A | Complex intermediates, multi-step |
- Solvent Effects: Acetonitrile is frequently the solvent of choice for copper-catalyzed radical reactions involving trifluoromethyl groups, providing optimal yields compared to ethers or chlorinated solvents.
- Ligand Selection: N,N’-bidentate ligands such as bipyridines enhance catalytic efficiency in radical reactions.
- Temperature Control: Moderate temperatures (40-60 °C) optimize yields; higher or lower temperatures reduce efficiency.
- Catalyst Loading: Copper(I) chloride without ligand can sometimes outperform ligand-assisted systems, depending on substrate.
- Safety: Handling of halogenated intermediates and azides requires strict adherence to safety protocols including use of fume hoods and protective equipment.
The preparation of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is achievable through several synthetic routes, with reductive amination of the corresponding trifluoromethyl ketone being the most direct and widely used method. Alternative azide reduction routes and emerging photoredox catalysis methods offer complementary approaches. Control of stereochemistry is essential and can be managed via chiral catalysis or resolution. Optimization of reaction conditions, including catalyst, solvent, and temperature, is critical to maximize yield and purity.
This synthesis benefits from a comprehensive understanding of fluorinated amine chemistry, halogenated aromatic substitution, and modern catalytic methodologies, making it accessible for industrial and research-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may exhibit antidepressant-like effects. Its structural characteristics allow it to interact with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels in the brain. This interaction could lead to therapeutic benefits for patients suffering from depression .
2. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may help prevent the progression of diabetic neuropathy and retinopathy.
3. Antiviral Properties
Preliminary studies suggest that derivatives of this compound may possess antiviral properties against certain plant viruses. The presence of halogen atoms in its structure is thought to enhance its interaction with viral RNA, thereby inhibiting viral replication .
Material Science Applications
1. Organic Photovoltaics
Due to its unique electronic properties, (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can be utilized in organic photovoltaic devices. Its ability to act as a donor material in these systems may improve the efficiency of solar energy conversion .
2. Synthesis of Novel Materials
The compound serves as a precursor for synthesizing other functional materials that can be utilized in various applications such as sensors and catalysts. Its reactivity allows for modifications that can tailor materials for specific functionalities .
Case Studies
Case Study 1: Antidepressant Activity
A study evaluated the effects of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride in animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential as a novel antidepressant agent.
Case Study 2: Aldose Reductase Inhibition
In vitro assays demonstrated that (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride effectively inhibited aldose reductase activity at low concentrations. These findings support further investigation into its therapeutic use for diabetic complications.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Enantiomer Effects : The R-enantiomer () of the target compound has a distinct molecular weight (272.04 g/mol) and stereochemical profile, which may influence receptor binding or metabolic stability compared to the S-form.
- Trifluoromethyl vs. Difluoro : Difluoro analogs () exhibit lower molecular weights and reduced electronegativity, which could impact pharmacokinetics.
Pharmacological Data
- LCMS and Purity : Analogs like (S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl show ≥95% purity (), while related compounds in and report LCMS m/z values (e.g., 391.1 and 502 [M+H]+) and HPLC retention times (1.02 minutes), suggesting methodologies applicable to the target compound .
Biological Activity
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a synthetic compound notable for its unique molecular structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrClFN
- Molecular Weight : Approximately 308.50 g/mol
- Key Features : Contains a trifluoroethanamine backbone with bromine and fluorine substitutions, which enhance its chemical reactivity and biological activity .
The biological activity of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets:
Pharmacological Studies
Several studies have investigated the pharmacological properties of compounds related to (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride:
- In Vitro Studies : Compounds with similar structures have been evaluated for their inhibitory effects on P. falciparum DHODH. For instance, certain inhibitors demonstrated IC values below 0.03 μM against PfDHODH while maintaining selectivity against human DHODH . This suggests that (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may possess favorable selectivity profiles.
- Metabolic Stability : The metabolic stability of related compounds has been assessed in human and mouse liver microsomes to predict their pharmacokinetic profiles. Compounds exhibiting low intrinsic clearance rates (<10 μL/min/mg microsomal protein) are preferred for further development due to their potential for longer half-lives in clinical applications .
Case Study 1: Inhibition of Aldose Reductase
A study exploring the inhibitory effects of structurally similar compounds on aldose reductase revealed that certain halogenated derivatives showed significant inhibition at micromolar concentrations. This supports the hypothesis that (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may also exhibit similar inhibitory effects due to its structural features .
Case Study 2: Antimalarial Activity
Research on pyrimidine biosynthetic enzyme inhibitors has highlighted the role of DHODH in malaria treatment. Compounds targeting this enzyme have demonstrated efficacy in both blood and liver stages of malaria parasites. Given the structural similarities with (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, there is potential for this compound to be explored as a candidate in antimalarial drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
